BenchChemオンラインストアへようこそ!

4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid

Physicochemical Properties hERG Liability Drug-likeness

4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid (CAS: 2002754-24-5) is a fluorinated piperidine derivative bearing a benzoic acid moiety with a molecular formula of C13H16FNO2 and a molecular weight of 237.27 g/mol. It belongs to a broader class of piperidine-substituted benzoic acids disclosed in patent literature as complement factor B (CFB) inhibitors relevant to the alternative pathway of the complement system.

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
CAS No. 2002754-24-5
Cat. No. B1476555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid
CAS2002754-24-5
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CF)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H16FNO2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h1-4,10H,5-9H2,(H,16,17)
InChIKeyXDYAZRSJHHJHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid (CAS 2002754-24-5): A Fluorinated Piperidine-Benzoic Acid Scaffold for Factor B Inhibitor Programs


4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid (CAS: 2002754-24-5) is a fluorinated piperidine derivative bearing a benzoic acid moiety with a molecular formula of C13H16FNO2 and a molecular weight of 237.27 g/mol . It belongs to a broader class of piperidine-substituted benzoic acids disclosed in patent literature as complement factor B (CFB) inhibitors relevant to the alternative pathway of the complement system [1]. Recent chemoinformatic analyses of analogous fluorinated piperidines indicate that monofluoromethyl substitution strategically modulates the piperidine ring's basicity and three-dimensionality, properties that are critical for fragment-based drug discovery (FBDD) campaigns [2]. The compound is commercially available in research-grade purity from multiple vendors [REFS-1, REFS-4].

Why Piperidine-Benzoic Acid Analogs Cannot Be Interchanged with 4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid


Generic substitution among piperidine-benzoic acid analogs is analytically unsound due to three key factors. First, the position of the fluoromethyl group on the piperidine ring (4- vs. 3-substitution) dictates the molecule's 3D conformational profile and exit vector geometry, which directly impacts target binding complementarity in fragment-based drug design [1]. Second, fluorination degree and position critically modulate piperidine pKa; the Le Roch et al. (2024) study demonstrates that monofluorination notably lowers basicity relative to the unsubstituted piperidine, which correlates with reduced hERG channel affinity and consequently lower cardiac toxicity risk [1]. Third, the para-carboxylic acid on the phenyl ring is essential for the complement factor B inhibitory pharmacophore described in the patent class [2]. Removing or relocating this acid abolishes target engagement. These structure-activity relationship constraints mean that non-fluorinated, differently fluorinated, or regioisomeric analogs cannot be assumed to possess equivalent target potency, selectivity, or safety profiles without explicit comparative data.

Quantitative Differentiation Evidence for 4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid vs. Structural Analogs


Monofluoromethyl Substitution Reduces Piperidine Basicity (pKa) Relative to Non-Fluorinated Parent

The predicted pKa of 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid is 3.65 ± 0.10 for its carboxylic acid group . More critically, the fluoromethyl group lowers the basicity of the piperidine nitrogen compared to non-fluorinated 4-(piperidin-1-yl)benzoic acid. The Le Roch et al. (2024) chemoinformatic study on analogous fluorinated piperidines demonstrates that fluorine substitution notably lowers the calculated pKa of the piperidine nitrogen, an effect directly correlated with reduced affinity for hERG potassium channels and thus lower predicted cardiac toxicity risk [1]. While the Le Roch study does not report the exact piperidine pKa for this specific compound, the class-level trend is consistent and mechanistically grounded.

Physicochemical Properties hERG Liability Drug-likeness

4-Position Fluoromethyl Provides Distinct 3D Conformational Profile vs. 3-Position Isomer

The Le Roch et al. (2024) study establishes that the substitution position of fluorine on the piperidine ring significantly affects three-dimensionality metrics used in fragment-based drug discovery (FBDD), including the fraction of sp3 hybridized carbons (Fsp3) and principal moments of inertia (PMI) [1]. The 4-fluoromethyl configuration of the target compound presents a para-substituted exit vector from the piperidine ring, yielding a distinct spatial orientation compared to the 3-fluoromethyl regioisomer (CAS 2097987-18-1). This positional difference can alter the fragment's binding mode and synthetic growth vectors when elaborated into a lead compound. The target compound's molecular complexity (256, computed) and 3 rotatable bonds further contribute to its conformational properties .

Fragment-Based Drug Discovery Conformational Analysis 3D Character

Benzoic Acid Moiety Required for Complement Factor B Pharmacophore vs. Benzylpiperidine Analogs

The patent literature (US20240109861A1, WO2024099458A1) establishes that the piperidine-substituted benzoic acid scaffold, featuring a carboxylic acid at the para-position of the phenyl ring, is essential for complement factor B (CFB) inhibitory activity [REFS-1, REFS-2]. Compounds within this patent class demonstrate good inhibitory activity on complement factor B, good affinity, and functional hemolytic activity in the alternative complement pathway assay [2]. In contrast, 4-(4-fluorobenzyl)piperidine (CAS 92822-02-1), a structurally similar compound lacking the benzoic acid group, is documented with a fundamentally different pharmacological profile, including activity as a dopamine transporter ligand and calcium channel blocker [3]. The carboxylic acid group thus defines the target engagement class and cannot be omitted without loss of CFB activity.

Complement Factor B Inhibition Pharmacophore Alternative Pathway

Optimal Research Applications for 4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid Based on Current Evidence


Complement Factor B Inhibitor Lead Discovery and SAR Exploration

This compound serves as a viable starting scaffold for complement factor B inhibitor drug discovery programs targeting the alternative pathway. The piperidine-substituted benzoic acid core, as disclosed in US20240109861A1 and WO2024099458A1, is validated for CFB inhibition [1]. The 4-fluoromethyl substitution offers a chemically tractable handle for further derivatization while maintaining the pharmacophoric carboxylic acid group. Researchers should prioritize this compound over non-fluorinated analogs to benefit from the reduced basicity and potentially improved hERG safety profile indicated by the Le Roch et al. (2024) chemoinformatic analysis .

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 237.27 g/mol, 3 rotatable bonds, and monofluoromethyl substitution, this compound fits the physicochemical criteria for fragment libraries [1]. The Le Roch et al. (2024) study validates that monofluorinated piperidines exhibit favorable lead-likeness and enhanced three-dimensionality compared to non-fluorinated or perfluorinated analogs . The 4-position fluoromethyl provides a distinct exit vector for fragment elaboration compared to the 3-position isomer (CAS 2097987-18-1), offering library designers complementary 3D space coverage.

hERG-Safe Chemical Starting Point for CNS or Inflammatory Indications

The class-level evidence from Le Roch et al. (2024) demonstrates that fluorine substitution on the piperidine ring lowers basicity, which correlates with reduced affinity for the hERG potassium channel and consequently lower risk of cardiac QT prolongation [1]. For programs where hERG inhibition is a key anti-target concern—such as CNS-penetrant or chronic inflammatory disease drugs—this compound offers a structurally-encoded safety advantage over the non-fluorinated piperidine-benzoic acid parent, which is expected to have higher piperidine basicity and consequently higher hERG binding potential.

Regioisomeric Selectivity Profiling for Target Binding Mode Studies

When investigating the binding mode of piperidine-substituted benzoic acid fragments to complement factor B or other serine proteases, the 4-fluoromethyl regioisomer provides a distinct conformational probe compared to the 3-fluoromethyl analog (CAS 2097987-18-1). The differing exit vectors and spatial presentation of the fluoromethyl group can be exploited in structure-activity relationship (SAR) studies to map the steric and electronic requirements of the target binding pocket, using the available commercial sourcing (98% purity from Leyan ) for consistent experimental reproducibility.

Quote Request

Request a Quote for 4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.